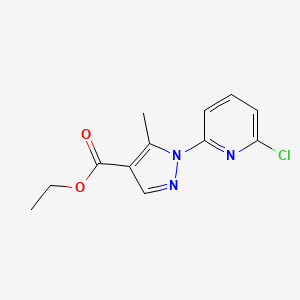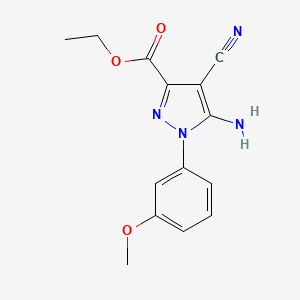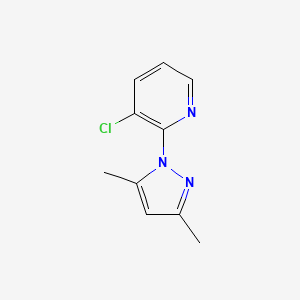
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a heterocyclic compound and a derivative of 2-phenylquinoline. It is used in various fields of science and industry due to its unique photophysical properties. The molecular formula is C20H18ClNO2, and the molecular weight is 339.82 .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride consists of a benzene ring fused with a pyridine moiety . The average mass is 339.815 Da, and the monoisotopic mass is 339.102600 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride include a molecular formula of C20H18ClNO2 and a molecular weight of 339.82 .Aplicaciones Científicas De Investigación
Synthesis and Transformation of Quinoline Derivatives:
- Quinoline derivatives, closely related to 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, have been extensively studied for their potential in synthesizing various compounds. Studies demonstrate the versatility of quinoline intermediates in creating a wide range of derivatives through reactions with different agents like triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine, leading to novel products with potential biological activities (Phillips & Castle, 1980).
Structural Analysis and Crystallography:
- Comprehensive structural analysis of quinoline derivatives has been conducted using techniques like FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular structure, which is essential for predicting and enhancing biological activities (Polo-Cuadrado et al., 2021).
Potential in Designing Foldamers:
- Quinoline-derived oligoamides have been synthesized and their helical structures characterized. This research opens avenues for creating novel biomimetic structures, potentially useful in drug design and nanotechnology (Jiang et al., 2003).
Chemical Transformations for Potential Biological Activities:
- Studies on the chemical transformations of quinoline derivatives, including reactions with different agents, have been explored to develop compounds with potential biological activity. These findings are significant for drug discovery and development (Asías et al., 2003).
Synthesis and Antimalarial Activity:
- Quinoline derivatives have been synthesized and evaluated for their antimalarial activity. This is particularly important given the ongoing need for effective treatments against malaria (Lamontagne et al., 1989).
Propiedades
IUPAC Name |
8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(21)23)16-9-4-6-13(2)19(16)22-18/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKITFGATYHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198050 | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160254-63-6 | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















